Antimycobacterial Potency: Thioisonicotinamide Versus Ethionamide (2-Ethyl-thioisonicotinamide) in Mouse Foot Pad Model
In a comparative study of thioamide antileprosy activity using the mouse foot pad model with both kinetic and continuous methods, thioisonicotinamide was approximately five times less active than ethionamide (2-ethyl-thioisonicotinamide) and prothionamide, which were the most potent compounds tested and of approximately equal potency [1]. The unsubstituted thioisonicotinamide core exhibits quantifiably lower potency than the 2-alkyl substituted derivatives, providing a baseline reference for structure-activity relationship studies.
| Evidence Dimension | Relative antileprosy potency |
|---|---|
| Target Compound Data | Activity = ~0.2× ethionamide (estimated from 'five times less active') |
| Comparator Or Baseline | Ethionamide (2-ethyl-thioisonicotinamide): reference potency = 1.0 |
| Quantified Difference | Thioisonicotinamide is approximately 5× less active than ethionamide |
| Conditions | Mouse foot pad model, Mycobacterium leprae infection, kinetic and continuous methods; fecal measurements confirmed all thioamides were well absorbed orally |
Why This Matters
This five-fold potency differential establishes thioisonicotinamide as an essential negative control or baseline scaffold for SAR studies exploring 2-position alkyl substitution effects on antimycobacterial activity.
- [1] Shepard CC, et al. An experimental study of the antileprosy activity of a series of thioamides in the mouse. Int J Lepr Other Mycobact Dis. 1985;53(4):587-94. PMID: 3910748. View Source
